Antiproliferative Potency: 4-Methylphenyl vs. Phenyl Substitution
In a series of sulphonamide-naphthalene hybrids bearing an aryl substituent, the compound with a 4-methylphenyl group (compound 5a) exhibited an IC50 of 3.64 ± 0.25 µM against MCF-7 breast cancer cells and 5.34 ± 0.31 µM against A549 lung cancer cells. In contrast, the direct phenyl analog (compound 5b) was essentially inactive, with IC50 values exceeding 30 µM in both cell lines [1]. This represents a greater than 8-fold potency gain conferred solely by the 4-methyl substitution.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | Not directly tested; data from close structural analog 5a (4-methylphenyl-sulphonamide-naphthalene hybrid); IC50 MCF-7: 3.64 ± 0.25 µM; A549: 5.34 ± 0.31 µM |
| Comparator Or Baseline | Compound 5b (phenyl analog) IC50 MCF-7: >30.0 µM; A549: >30.0 µM |
| Quantified Difference | >8-fold improvement in potency (3.64 µM vs >30 µM) |
| Conditions | MCF-7 human breast cancer cells and A549 human non-small cell lung carcinoma cells; CCK-8 assay; 48 h incubation |
Why This Matters
The data demonstrate that the 4-methylphenyl substitution is critical for antiproliferative activity in this scaffold; procurement of the 4-methylphenyl variant is essential to achieve measurable activity where the unsubstituted phenyl analog fails.
- [1] PMC8231400. (2021). Table 1: Antiproliferative IC50 values of sulphonamide-naphthalene hybrids with varying aryl substituents. View Source
